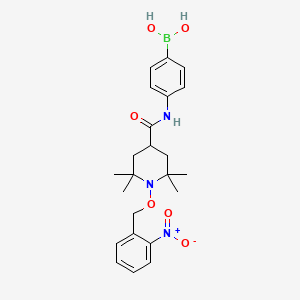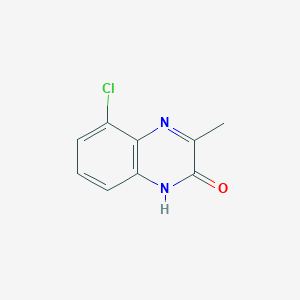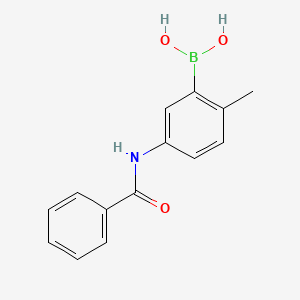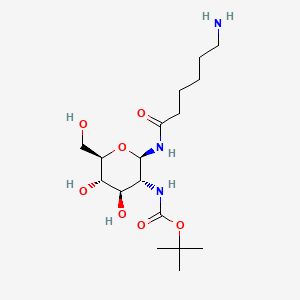
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid is a complex organic compound that features a boronic acid group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the piperidine derivative.
Attachment of the Boronic Acid Group: The final step involves the coupling of the boronic acid group to the phenyl ring, which can be achieved through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors to ensure consistent reaction conditions and high yields .
Análisis De Reacciones Químicas
Types of Reactions
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides, especially at the piperidine ring.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and sodium hypochlorite.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are typical for forming new bonds involving the boronic acid group.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential in drug development, especially in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of (4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the compound.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A related compound used as an oxidation catalyst.
N-Butyl-2,2,6,6-tetramethyl-4-piperidone: Another derivative with similar structural features.
Uniqueness
(4-(2,2,6,6-Tetramethyl-1-((2-nitrobenzyl)oxy)piperidine-4-carboxamido)phenyl)boronic Acid is unique due to its combination of a boronic acid group and a nitrobenzyl-substituted piperidine ring.
Propiedades
Fórmula molecular |
C23H30BN3O6 |
|---|---|
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
[4-[[2,2,6,6-tetramethyl-1-[(2-nitrophenyl)methoxy]piperidine-4-carbonyl]amino]phenyl]boronic acid |
InChI |
InChI=1S/C23H30BN3O6/c1-22(2)13-17(21(28)25-19-11-9-18(10-12-19)24(29)30)14-23(3,4)27(22)33-15-16-7-5-6-8-20(16)26(31)32/h5-12,17,29-30H,13-15H2,1-4H3,(H,25,28) |
Clave InChI |
MIVKGCFNTRTFBS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)NC(=O)C2CC(N(C(C2)(C)C)OCC3=CC=CC=C3[N+](=O)[O-])(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)




![(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide](/img/structure/B13845951.png)


![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)


![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)

![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
